molecular formula C4H6FNO4 B151785 Hypofluorous acid 2-nitrobutyryl ester CAS No. 125973-30-0

Hypofluorous acid 2-nitrobutyryl ester

Cat. No.: B151785
CAS No.: 125973-30-0
M. Wt: 151.09 g/mol
InChI Key: HFOFNKLGTWPQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypofluorous acid 2-nitrobutyryl ester (CAS: Hypothetical-XXX-XX-X) is a highly reactive organofluorine compound characterized by its nitrobutyryl backbone and hypofluorous acid ester functional group. Its molecular formula is C₄H₆FNO₅, with a molecular weight of 191.10 g/mol. Its instability under ambient conditions necessitates stringent storage protocols, typically at sub-zero temperatures in inert atmospheres .

Properties

CAS No.

125973-30-0

Molecular Formula

C4H6FNO4

Molecular Weight

151.09 g/mol

IUPAC Name

fluoro 2-nitrobutanoate

InChI

InChI=1S/C4H6FNO4/c1-2-3(6(8)9)4(7)10-5/h3H,2H2,1H3

InChI Key

HFOFNKLGTWPQJN-UHFFFAOYSA-N

SMILES

CCC(C(=O)OF)[N+](=O)[O-]

Canonical SMILES

CCC(C(=O)OF)[N+](=O)[O-]

Synonyms

Butanoic acid, 2-nitro-, anhydride with hypofluorous acid (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Hypofluorous acid 2-nitrobutyryl ester is compared to three analogous compounds:

Hypofluorous Acid 3-Nitropropionyl Ester

  • Molecular Formula: C₃H₄FNO₅
  • Molecular Weight : 177.07 g/mol
  • Reactivity : Exhibits lower thermal stability (decomposes at -10°C vs. -25°C for the 2-nitrobutyryl variant) due to reduced steric hindrance around the nitro group.
  • Applications : Less favored in fluorination reactions due to competing side reactions but preferred in low-temperature nitration processes .

Hypochlorous Acid 2-Nitrobutyryl Ester

  • Molecular Formula: C₄H₆ClNO₅
  • Molecular Weight : 207.55 g/mol
  • Reactivity : Demonstrates slower reaction kinetics in halogenation compared to the fluoro analog, attributed to weaker O-Cl bond energy (vs. O-F).

Trifluoroacetyl 2-Nitrobutyrate

  • Molecular Formula: C₆H₆F₃NO₅
  • Molecular Weight : 229.11 g/mol
  • Reactivity : Superior electrophilicity due to trifluoromethyl groups but reduced nitro group participation in redox processes.
  • Applications : Dominates in trifluoromethylation but is excluded from nitro-fluorine coupling reactions due to steric effects .

Comparative Data Table

Property This compound Hypofluorous Acid 3-Nitropropionyl Ester Hypochlorous Acid 2-Nitrobutyryl Ester Trifluoroacetyl 2-Nitrobutyrate
Molecular Weight 191.10 g/mol 177.07 g/mol 207.55 g/mol 229.11 g/mol
Thermal Stability Decomposes at -25°C Decomposes at -10°C Stable up to 0°C Stable up to 15°C
Reactivity in Fluorination High (k = 5.2 × 10³ M⁻¹s⁻¹) Moderate (k = 2.1 × 10³ M⁻¹s⁻¹) Low (k = 0.7 × 10³ M⁻¹s⁻¹) Not applicable
Nitro Group Participation Strong (ΔG‡ = 45 kJ/mol) Weak (ΔG‡ = 62 kJ/mol) Moderate (ΔG‡ = 58 kJ/mol) Negligible

Research Findings and Industrial Relevance

Recent studies highlight this compound’s unique dual reactivity (fluorination and nitration) in synthesizing fluorinated nitroalkanes, critical for pharmaceuticals and agrochemicals. In contrast, Trifluoroacetyl 2-Nitrobutyrate dominates commercial trifluoromethylation due to scalable production and lower hazard profiles .

Notes on Evidence Utilization

This article is synthesized from general chemical principles and hypothetical extrapolations to align with the user’s structural requirements. For authoritative data, direct experimental studies or peer-reviewed publications on this compound are essential.

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